cis-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride
CAS No.:
Cat. No.: VC16478833
Molecular Formula: C10H21ClN2O3
Molecular Weight: 252.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21ClN2O3 |
|---|---|
| Molecular Weight | 252.74 g/mol |
| IUPAC Name | tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4;/h7-8H,5-6,11H2,1-4H3;1H |
| Standard InChI Key | UMOLHSBJOADQTE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)OC)N.Cl |
Introduction
cis-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride is a chemical compound with significant interest in medicinal chemistry and organic synthesis. It features a pyrrolidine structure, which is a five-membered ring containing nitrogen, and includes functional groups such as an amino group, a methoxy group, and a carboxylic acid derivative. The compound's molecular formula is C10H21ClN2O3, and it has a molecular weight of approximately 252.74 g/mol .
Synthesis and Applications
The synthesis of cis-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride can be achieved through several methods involving the protection of functional groups and selective reactions. A common approach includes controlling reaction conditions such as temperature and solvent choice to maximize yield and purity.
Applications:
-
Medicinal Chemistry: The compound is used in research related to pharmaceuticals due to its structural similarity to naturally occurring amino acids, which may allow it to act as a neurotransmitter precursor or modulator.
-
Organic Synthesis: Valuable for synthetic applications in biochemistry due to its unique structure and ability to participate in various chemical reactions.
Biological Activities and Potential
While specific biological effects of cis-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride are still under investigation, its structural similarity to naturally occurring amino acids suggests potential as a neurotransmitter precursor or modulator. Further research is necessary to establish its therapeutic potential fully.
Comparison with Similar Compounds
Several compounds share structural characteristics with cis-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride. These include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (3R)-3-Amino-4-methoxy-pyrrolidine | 148260-94-0 | Lacks tert-butyl group; simpler structure; potential neuroactive properties. |
| (3S)-3-Amino-4-methoxy-pyrrolidine | 121242-20-4 | Stereoisomer; differing biological activities due to stereochemistry. |
| Cis-3-Amino-4-hydroxypyrrolidine | Not specified | Hydroxyl instead of methoxy; different solubility and reactivity profiles. |
Stability and Handling
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. It is typically a white crystalline solid, and its melting point can be determined through differential scanning calorimetry techniques.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume